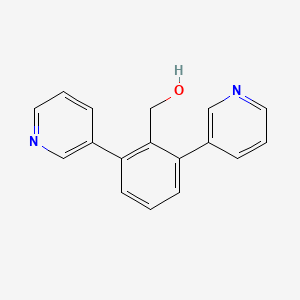
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which includes an oxetane ring and an isoindoline-1,3-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solventless conditions and simple heating methods have been employed to synthesize isoindoline derivatives . These methods not only reduce the use of hazardous solvents but also improve the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted isoindoline derivatives .
Applications De Recherche Scientifique
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It has been studied for its potential to modulate biological targets, such as dopamine receptors.
Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential use as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these findings highlight the compound’s therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione include other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes an oxetane ring. This structural feature contributes to its distinct chemical reactivity and biological activity. The presence of the oxetane ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-[(3-aminooxetan-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c13-12(6-17-7-12)5-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4H,5-7,13H2 |
Clé InChI |
KBAZIRKSAJAONK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




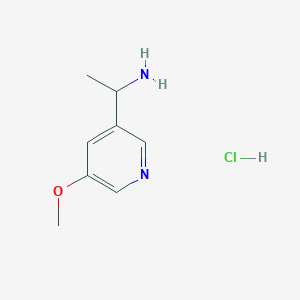


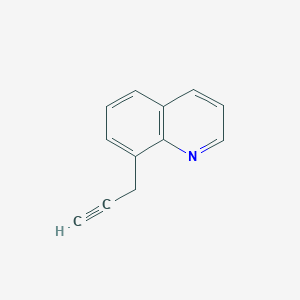


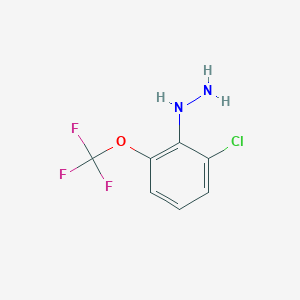

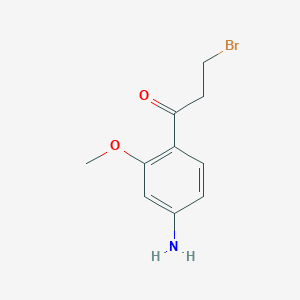
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)

